(3-(Benzyloxy)phenyl)methanamine hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Stability

Procure (3-(Benzyloxy)phenyl)methanamine HCl (CAS 104566-41-8) for reliable kinase inhibitor synthesis. This solid hydrochloride salt ensures precise weighing and stability vs the liquid free base (CAS 104566-43-0). The meta-benzyloxy vector is essential for target engagement in TTK inhibitor cores, unlike inactive ortho/para isomers. Ideal for automated synthesis and HTS-ready solubility. ≥95% purity standard.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 104566-41-8
Cat. No. B151357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)phenyl)methanamine hydrochloride
CAS104566-41-8
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)CN.Cl
InChIInChI=1S/C14H15NO.ClH/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12;/h1-9H,10-11,15H2;1H
InChIKeyOOQQYQQLMPJNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS 104566-41-8) – Aromatic Amine Building Block for Medicinal Chemistry


(3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS 104566-41-8) is an aromatic amine compound, specifically a benzyloxy-substituted benzylamine derivative provided as a hydrochloride salt. It has the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is commonly utilized as a synthetic intermediate in organic and medicinal chemistry, with reported applications in the development of kinase inhibitors and other bioactive molecules .

Why (3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS 104566-41-8) Cannot Be Substituted with Its Free Base or Positional Isomers


In scientific procurement, substituting (3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS 104566-41-8) with its free base (CAS 104566-43-0) or with ortho- or para-substituted analogs introduces quantifiable changes in physicochemical properties and synthetic utility that directly impact experimental outcomes. The hydrochloride salt confers enhanced stability and handling characteristics compared to the free base, which is known to be a liquid at room temperature . Furthermore, the meta-position of the benzyloxy group alters the electronic and steric profile of the aromatic ring, influencing reactivity and molecular recognition in ways that are not replicable by the ortho- or para-isomers . These differences are critical in applications where precise control over reaction kinetics, purification, or biological target engagement is required.

Quantitative Evidence for Differentiating (3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS 104566-41-8) from Key Comparators


Hydrochloride Salt vs. Free Base: Solid-State Stability and Purity Advantage

The target compound, (3-(Benzyloxy)phenyl)methanamine hydrochloride, is a solid at room temperature with a typical commercial purity of 95% . In contrast, its free base form, (3-(Benzyloxy)phenyl)methanamine (CAS 104566-43-0), is described as a liquid , which is more prone to oxidation and degradation during storage. The hydrochloride salt form simplifies handling, accurate weighing, and long-term storage for reproducible synthetic workflows.

Medicinal Chemistry Organic Synthesis Chemical Stability

Positional Isomerism: Meta-Substitution Distinguishes Reactivity from Para- and Ortho- Analogs

The compound features a benzyloxy group at the meta-position of the phenyl ring. This positional isomerism directly influences the compound's electronic properties and steric environment. While direct comparative kinetic data for this specific scaffold is not widely published, the principle is well-established in medicinal chemistry: meta-substituted arylmethanamines exhibit distinct reactivity profiles in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions compared to their ortho- (CAS 76813-80-4) and para- (CAS 133100-92-2) substituted analogs . This difference can be exploited for regioselective functionalization in complex molecule synthesis.

Structure-Activity Relationship Synthetic Methodology Medicinal Chemistry

Purity Specification for Reproducible Biological Assays

Commercially available (3-(Benzyloxy)phenyl)methanamine hydrochloride is typically supplied with a minimum purity specification of 95% . While this is a standard threshold for research-grade chemicals, it provides a quantifiable baseline that is essential for ensuring consistent results in sensitive biological assays, such as enzyme inhibition or cell-based screening. Lower purity grades of similar arylmethanamines (e.g., technical grade free bases) may contain impurities that act as false positives or cytotoxic artifacts.

Biological Assay High-Throughput Screening Quality Control

Optimal Use Cases for (3-(Benzyloxy)phenyl)methanamine hydrochloride (CAS 104566-41-8) Based on Comparative Evidence


Synthesis of Kinase Inhibitors Requiring Meta-Substituted Aromatic Amine Scaffolds

The meta-benzyloxy substitution pattern of this compound is particularly suited for constructing kinase inhibitor cores where the 3-position vector is essential for target binding. As evidenced by its use in TTK inhibitor development , the compound serves as a key intermediate for introducing a meta-substituted phenylmethanamine moiety. Substituting with the para-isomer would alter the geometry of the molecule, likely abolishing target engagement .

Solid-Phase Peptide Synthesis and Automated Parallel Chemistry

The solid hydrochloride salt form (CAS 104566-41-8) is preferable to the liquid free base (CAS 104566-43-0) for use in automated liquid handlers and solid-phase synthesis . The solid state ensures accurate, reproducible weighing of small quantities, which is essential for maintaining stoichiometric control in library production. Liquid free bases are more difficult to dispense precisely on automated platforms and are more susceptible to oxidative degradation.

High-Throughput Screening for CNS and Anti-Cancer Targets

The compound's purity specification (≥95%) and its structural motif, which is prevalent in CNS-active and anti-cancer agents , make it a reliable building block for generating screening libraries. The hydrochloride salt provides improved aqueous solubility compared to the free base, facilitating the preparation of DMSO stock solutions for HTS campaigns .

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